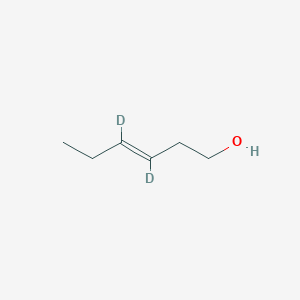

(E)-Hex-3-en-1-ol-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O |

|---|---|

Molecular Weight |

102.17 g/mol |

IUPAC Name |

(E)-3,4-dideuteriohex-3-en-1-ol |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3+/i3D,4D |

InChI Key |

UFLHIIWVXFIJGU-SWIHUIHJSA-N |

Isomeric SMILES |

[2H]/C(=C(/[2H])\CCO)/CC |

Canonical SMILES |

CCC=CCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Deuterium Labeling of (E)-3-Hexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the deuterium labeling of (E)-3-hexen-1-ol, a valuable compound in various research and development applications, including flavor and fragrance studies, as well as in the synthesis of biologically active molecules. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of reaction pathways to facilitate a deeper understanding of the chemical processes involved.

Introduction to Deuterium Labeling

Deuterium labeling, the substitution of protium (¹H) with its heavier, stable isotope deuterium (²H or D), is a powerful technique in chemical and pharmaceutical sciences. The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can significantly alter the rate of chemical reactions, including metabolic pathways. Consequently, deuterium-labeled compounds are extensively used as internal standards in quantitative mass spectrometry, as probes to elucidate reaction mechanisms, and to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1]

(E)-3-hexen-1-ol, a naturally occurring "leaf alcohol," possesses a characteristic green, grassy odor and serves as a precursor in the synthesis of various natural products and pharmaceuticals. The selective incorporation of deuterium into its structure can provide valuable insights into its biochemical pathways and improve the properties of its derivatives.

Synthetic Approaches to Deuterium-Labeled (E)-3-Hexen-1-ol

The introduction of deuterium into the (E)-3-hexen-1-ol scaffold can be achieved through several synthetic strategies. The primary methods involve either the direct hydrogen-deuterium (H/D) exchange on the pre-formed alcohol or the reduction of a deuterated precursor.

Catalytic Hydrogen-Deuterium Exchange

Transition metal-catalyzed H/D exchange reactions offer a direct and atom-economical approach to deuterium labeling. Catalysts based on iridium and ruthenium have shown significant promise for the selective deuteration of alcohols using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source.

Iridium-Catalyzed α-Deuteration: Iridium complexes, such as those with bipyridonate ligands, can effectively catalyze the α-selective H/D exchange of primary alcohols.[2][3] The mechanism is believed to proceed through a dehydrogenation of the alcohol to an intermediate aldehyde, followed by H/D exchange on the iridium hydride species with D₂O, and subsequent deuteration of the aldehyde to yield the α-deuterated alcohol.[2]

Ruthenium-Catalyzed Deuteration: Ruthenium-based catalysts, including pincer complexes like Ru-MACHO, are also highly effective for the α-deuteration of primary alcohols in the presence of a base and D₂O.[4][5] Similar to the iridium-catalyzed process, the reaction is thought to involve a metal-ligand assisted dehydrogenation-hydrogenation cycle.[4]

Reduction of a Deuterated Precursor

An alternative strategy involves the synthesis of a deuterated precursor, such as an ester or an aldehyde, followed by its reduction to the desired deuterated alcohol. This method allows for precise control over the location of the deuterium atoms. For instance, the reduction of ethyl (E)-3-hexenoate with a deuterium-donating reducing agent like lithium aluminum deuteride (LiAlD₄) would yield (E)-3-hexen-1,1-d₂-1-ol.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of unlabeled (E)-3-hexen-1-ol and a proposed method for its α-deuteration based on established literature procedures for similar primary alcohols.

Synthesis of (E)-3-Hexen-1-ol (Unlabeled)

(E)-3-hexen-1-ol can be synthesized via the reduction of a corresponding ester, such as methyl (E)-hex-3-enoate.

Procedure:

-

In a dry, argon-filled glove box, a stainless-steel autoclave equipped with a PTFE inner chamber and a magnetic stirring bar is charged with a ruthenium complex (e.g., Ru(L)CO, where L is a suitable ligand) (0.006 mmol), methyl (E)-hex-3-enoate (0.6 mmol), and toluene (6 mL).

-

Methanol (0.05 mL) is added, and the autoclave is sealed.

-

The argon atmosphere is replaced with hydrogen gas by pressurizing to 30 bar and then releasing the pressure twice at room temperature.

-

The autoclave is then pressurized with hydrogen gas to 60 bar.

-

The reaction mixture is heated to 130 °C with stirring for 18 hours.

-

After cooling to 0 °C, the system is carefully vented and purged with argon.

-

The conversion of the starting material can be monitored by gas chromatography (GC) and the product confirmed by ¹H NMR spectroscopy.

Proposed Protocol for α-Deuteration of (E)-3-Hexen-1-ol

This protocol is adapted from established methods for the iridium-catalyzed α-deuteration of primary alcohols.[2][3]

Materials:

-

(E)-3-Hexen-1-ol

-

Iridium catalyst (e.g., [Ir(cod)Cl]₂)

-

Bipyridonate ligand

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Base (e.g., Na₂CO₃)

-

Solvent (e.g., Toluene)

Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add (E)-3-hexen-1-ol (1.0 mmol), the iridium catalyst (e.g., 2.5 mol%), and the bipyridonate ligand (5.0 mol%).

-

Add anhydrous toluene (5 mL) and stir the mixture until the catalyst and ligand are fully dissolved.

-

Add the base (e.g., Na₂CO₃, 0.2 mmol) followed by deuterium oxide (2.0 mL).

-

Seal the Schlenk tube and heat the reaction mixture at 100 °C for 24 hours with vigorous stirring.

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the desired (E)-3-hexen-1,1-d₂-1-ol.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and deuteration of (E)-3-hexen-1-ol.

Table 1: Synthesis of (E)-3-Hexen-1-ol

| Parameter | Value | Reference |

| Starting Material | Methyl (E)-hex-3-enoate | |

| Product | (E)-3-Hexen-1-ol | |

| Catalyst | Ruthenium complex | |

| Solvent | Toluene | |

| Temperature | 130 °C | |

| Pressure | 60 bar H₂ | |

| Reaction Time | 18 hours | |

| Yield | >95% conversion |

Table 2: Proposed α-Deuteration of (E)-3-Hexen-1-ol

| Parameter | Value | Reference |

| Starting Material | (E)-3-Hexen-1-ol | |

| Product | (E)-3-Hexen-1,1-d₂-1-ol | |

| Catalyst | Iridium(I) complex with bipyridonate ligand | [2][3] |

| Deuterium Source | D₂O | [2][3] |

| Solvent | Toluene | [2][3] |

| Temperature | 100 °C | [2][3] |

| Reaction Time | 24 hours | [2][3] |

| Expected Yield | 70-90% | Based on similar substrates |

| Expected Isotopic Purity | >95% D | Based on similar substrates |

Characterization Data

The structural integrity and isotopic enrichment of the deuterated product are confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for (E)-3-Hexen-1-ol and its Deuterated Analog

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |

| (E)-3-Hexen-1-ol | 5.58 (m, 1H), 5.42 (m, 1H), 3.61 (t, 2H), 2.26 (q, 2H), 2.03 (quint, 2H), 0.97 (t, 3H) | 135.4, 125.0, 62.2, 36.0, 25.7, 13.8 | 100 (M⁺), 82, 67, 55, 41 |

| (E)-3-Hexen-1,1-d₂-1-ol | 5.58 (m, 1H), 5.42 (m, 1H), 2.26 (q, 2H), 2.03 (quint, 2H), 0.97 (t, 3H) (Note: Signal at 3.61 ppm will be absent or significantly reduced) | 135.4, 125.0, 61.8 (t, JC-D ≈ 21 Hz), 36.0, 25.7, 13.8 | 102 (M⁺), 84, 69, 57, 43 |

Note: The multiplicity of the C1 carbon in the ¹³C NMR spectrum of the deuterated compound is expected to be a triplet due to coupling with deuterium.

Visualizations

Synthesis of (E)-3-Hexen-1-ol

Caption: Synthesis of (E)-3-Hexen-1-ol via catalytic reduction.

Proposed Iridium-Catalyzed α-Deuteration Workflow

Caption: Workflow for the proposed α-deuteration of (E)-3-hexen-1-ol.

Mechanistic Pathway of Iridium-Catalyzed α-Deuteration

Caption: Simplified mechanism of iridium-catalyzed α-deuteration.

Conclusion

The deuterium labeling of (E)-3-hexen-1-ol can be effectively achieved through modern catalytic methods, particularly via iridium- or ruthenium-catalyzed hydrogen-deuterium exchange with D₂O. These approaches offer high selectivity for the α-position, providing a straightforward route to (E)-3-hexen-1,1-d₂-1-ol. The protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and application of isotopically labeled compounds for a variety of scientific endeavors, from mechanistic studies to the development of novel therapeutic agents. The careful application of these methods, coupled with rigorous analytical characterization, will enable the successful preparation and utilization of deuterated (E)-3-hexen-1-ol in diverse research settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Ruthenium Catalyzed Selective α- and α,β-Deuteration of Alcohols Using D2O - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (E)-Hex-3-en-1-ol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the deuterated compound (E)-Hex-3-en-1-ol-d2. This document details available data, outlines relevant experimental protocols, and explores the biological significance of this molecule and its non-deuterated counterpart, particularly within the context of plant signaling pathways.

Core Chemical and Physical Properties

This compound, also known as trans-3-Hexen-1-ol-d2, is the deuterated analogue of (E)-Hex-3-en-1-ol. The replacement of two hydrogen atoms with deuterium isotopes (d2) makes it a valuable tool in various research applications, including mechanistic studies, metabolic tracing, and as an internal standard in mass spectrometry.[1] While specific experimental data for the deuterated compound is scarce, the properties of its non-deuterated form provide a strong basis for estimation. Isotopic substitution with deuterium typically leads to a slight increase in molecular weight and can subtly influence physical properties such as boiling point and density due to the change in bond vibrational frequencies.

Physical Properties

The following table summarizes the known physical properties of (E)-Hex-3-en-1-ol and estimated values for its d2 isotopologue.

| Property | (E)-Hex-3-en-1-ol (Non-deuterated) | This compound (Estimated) |

| Molecular Formula | C₆H₁₂O | C₆H₁₀D₂O |

| Molecular Weight | 100.16 g/mol | 102.17 g/mol |

| Boiling Point | 156-157 °C at 760 mmHg | Slightly higher than 156-157 °C |

| Density | ~0.848 g/mL at 25 °C | Slightly higher than 0.848 g/mL |

| Refractive Index | ~1.439 at 20 °C | Similar to the non-deuterated form |

Spectroscopic Data

Deuterium labeling significantly alters the spectroscopic signatures of a molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the deuterated positions will be absent. In ²H (Deuterium) NMR, a signal will appear at the chemical shift corresponding to the position of deuteration. This makes deuterium labeling a powerful tool for signal assignment in complex spectra.[2]

-

Infrared (IR) Spectroscopy: The C-D stretching vibrations appear at a lower frequency (around 2100-2200 cm⁻¹) compared to C-H stretches (around 2800-3000 cm⁻¹).[3][4] This shift is a direct consequence of the heavier mass of deuterium and provides a clear diagnostic marker for deuteration.[3][4]

-

Mass Spectrometry (MS): The molecular ion peak (M+) will be shifted by +2 m/z units for the d2 compound compared to its non-deuterated counterpart. Fragmentation patterns may also be altered, providing insights into the position of the deuterium labels.[5][6]

Chemical Reactivity and Synthesis

This compound is expected to undergo chemical reactions typical of a primary alcohol and an alkene. The presence of deuterium is unlikely to alter the qualitative reactivity but may influence reaction rates (kinetic isotope effect).

Key Chemical Reactions

-

Oxidation: The primary alcohol group can be oxidized to an aldehyde ((E)-Hex-3-en-1-al-d2) and further to a carboxylic acid ((E)-Hex-3-enoic acid-d2) using appropriate oxidizing agents.

-

Esterification: Reaction with a carboxylic acid or its derivative in the presence of an acid catalyst will yield the corresponding ester.

-

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation, yielding Hexan-1-ol-d2.

Synthesis of this compound

A plausible synthetic route for this compound involves the reduction of an appropriate precursor with a deuterated reducing agent. A common method is the reduction of an α,β-unsaturated aldehyde or ester.

Example Synthetic Workflow:

Caption: A potential synthetic pathway for this compound.

Experimental Protocols

The following are generalized protocols for key reactions involving (E)-Hex-3-en-1-ol. These should be adapted and optimized based on specific laboratory conditions and the scale of the reaction.

Protocol for Esterification (Fischer Esterification)

This protocol describes the synthesis of an ester from this compound and a carboxylic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a suitable solvent (e.g., toluene).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether) and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Protocol for Oxidation to Aldehyde

This protocol uses pyridinium chlorochromate (PCC) for the selective oxidation of the primary alcohol to an aldehyde.

-

Reagent Preparation: In a dry flask under an inert atmosphere, suspend pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM).

-

Substrate Addition: Add a solution of this compound (1.0 eq) in DCM dropwise to the PCC suspension at room temperature.

-

Reaction: Stir the mixture vigorously for 2-4 hours, monitoring the reaction by TLC.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by distillation or column chromatography.

Biological Context: Green Leaf Volatiles and Plant Signaling

(E)-Hex-3-en-1-ol is a member of a class of compounds known as Green Leaf Volatiles (GLVs) .[7][8][9] These C6-alcohols, aldehydes, and their esters are produced by plants in response to mechanical damage, such as herbivory.[7][9][10] GLVs play a crucial role in plant defense by acting as signaling molecules.[7][8][9]

Biosynthesis of Green Leaf Volatiles

The biosynthesis of GLVs begins with the oxygenation of linolenic or linoleic acid by lipoxygenase (LOX). The resulting hydroperoxy fatty acids are then cleaved by hydroperoxide lyase (HPL) to form C6-aldehydes. These aldehydes can then be interconverted or reduced by alcohol dehydrogenase (ADH) to the corresponding alcohols, including (E)-Hex-3-en-1-ol.

Caption: Biosynthetic pathway of major Green Leaf Volatiles.

Role in Plant Defense Signaling

GLVs released from a damaged plant can act as airborne signals to neighboring plants, priming their defenses against potential threats.[8][9][11] This plant-to-plant communication can lead to a more rapid and robust defense response upon subsequent attack. The signaling pathway involves interactions with other plant hormones, such as jasmonic acid and salicylic acid, leading to the upregulation of defense-related genes.[11]

The use of deuterated GLVs like this compound can be instrumental in studying their uptake, transport, and metabolism within plant tissues, providing a deeper understanding of these complex signaling networks.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Deuterium - Wikipedia [en.wikipedia.org]

- 4. 590. The infrared spectra of deuterium compounds. Part I. The C–H stretching bands of OMe and NMe groups - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Hydrogen/Deuterium and 16O/18O-Exchange Mass Spectrometry Boosting the Reliability of Compound Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Green Leaf Volatiles: A New Player in the Protection against Abiotic Stresses? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Green leaf volatiles - Wikipedia [en.wikipedia.org]

- 11. academic.oup.com [academic.oup.com]

Technical Guide: Spectroscopic Analysis of (E)-Hex-3-en-1-ol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (E)-Hex-3-en-1-ol-d2. Due to the limited availability of published spectra for the deuterated species, this guide presents the available data for the non-deuterated analogue, (E)-Hex-3-en-1-ol, and outlines the anticipated spectral changes upon deuteration.

Introduction

(E)-Hex-3-en-1-ol is a fatty alcohol that exists as a volatile organic compound. Its deuterated isotopologue, this compound, where two deuterium atoms are incorporated, is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative analysis. The strategic placement of deuterium atoms can alter the metabolic fate of the molecule and provides a distinct mass shift for mass spectrometry-based detection. The NIST WebBook lists 3E-hexenol-d2 as a known isotopologue of (E)-3-Hexen-1-ol.[1][2]

Predicted Spectroscopic Data

Table 1: ¹H NMR Data for (E)-Hex-3-en-1-ol (in CDCl₃)

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H1 | ~3.60 | Triplet | 6.3 |

| H2 | ~2.25 | Quartet | 6.9 |

| H3 | ~5.40 - 5.60 | Multiplet | - |

| H4 | ~5.40 - 5.60 | Multiplet | - |

| H5 | ~2.03 | Quintet | 7.4 |

| H6 | ~0.98 | Triplet | 7.5 |

Note: Data is compiled from typical values for this compound and its isomers. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

For this compound, assuming deuteration at the 1-position (CH₂OD to CD₂OH is a common synthetic route), the triplet at ~3.60 ppm would be absent.

Table 2: ¹³C NMR Data for (E)-Hex-3-en-1-ol (in CDCl₃)

| Assignment | Chemical Shift (δ) ppm |

| C1 | ~62.2 |

| C2 | ~30.8 |

| C3 | ~124.7 |

| C4 | ~134.5 |

| C5 | ~20.7 |

| C6 | ~14.3 |

Note: This data is for the (Z)-isomer but provides a close approximation for the (E)-isomer.[3] For this compound, the C1 signal would likely appear as a multiplet due to C-D coupling and may experience a slight upfield shift.

Table 3: Mass Spectrometry Data for (E)-Hex-3-en-1-ol

| m/z | Relative Intensity (%) | Proposed Fragment |

| 100 | Low | [M]⁺ |

| 82 | High | [M - H₂O]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: Fragmentation patterns are based on typical electron ionization (EI) mass spectra for this compound class. For this compound, the molecular ion peak [M]⁺ is expected at m/z 102. The fragmentation pattern would also shift accordingly, for example, the loss of D₂O would result in a peak at m/z 82, and the loss of HDO would lead to a peak at m/z 83.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For a volatile compound like this compound, gas chromatography (GC) coupled to a mass spectrometer (GC-MS) is ideal.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 35 to 150, to detect the molecular ion and the principal fragment ions.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized compound like this compound.

Conclusion

This guide provides a foundational understanding of the expected NMR and mass spectrometry data for this compound, based on the well-characterized non-deuterated analogue. The provided tables and experimental protocols offer a strong starting point for researchers working with this and similar deuterated compounds. The experimental workflow diagram provides a clear visual representation of the necessary steps for structural confirmation. For definitive analysis, it is crucial to acquire experimental data on the specific deuterated compound.

References

Commercial Suppliers and Technical Guide for (E)-Hex-3-en-1-ol-d2

For researchers, scientists, and drug development professionals seeking isotopically labeled compounds, (E)-Hex-3-en-1-ol-d2 serves as a valuable tool in metabolic and pharmacokinetic studies. This guide provides an in-depth overview of its commercial availability, key quantitative data, and relevant experimental insights.

Commercial Availability

This compound, also known as trans-3-Hexen-1-ol-d2, is a deuterated analog of the naturally occurring aliphatic alcohol. It is available for research purposes from specialized chemical suppliers. Two prominent commercial sources for this compound have been identified:

-

MedChemExpress (MCE): MCE lists this compound under the catalog number HY-W008836S.[1]

-

Smolecule: Smolecule offers this compound with the catalog number S15743237.[2]

These suppliers specialize in providing high-purity, isotopically labeled compounds for research applications. It is recommended to contact them directly for the most current information on availability, pricing, and detailed product specifications.

Physicochemical and Quantitative Data

While specific quantitative data such as isotopic enrichment and precise purity for this compound should be confirmed with the supplier via their certificate of analysis, the following table summarizes key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀D₂O | [2] |

| Molecular Weight | 102.17 g/mol | [2] |

| Synonyms | trans-3-Hexen-1-ol-d2, (E)-3,4-dideuteriohex-3-en-1-ol | [1][2] |

| CAS Number | 144369-19-7 | [1] |

| Storage | Room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific storage conditions. | [1] |

Experimental Protocols and Applications

Deuterated compounds like this compound are primarily utilized as internal standards or tracers in metabolic and pharmacokinetic (PK) studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of the parent molecule.[1][][4][5] The deuterium labeling provides a distinct mass signature that allows for its differentiation from the endogenous, non-labeled compound in biological matrices using mass spectrometry.

General Synthesis of Deuterated Alcohols

The synthesis of deuterated alcohols can be achieved through several general methods[2]:

-

From Deuterated Precursors: Starting with commercially available deuterated building blocks.

-

Using Deuterated Reducing Agents: Employing reagents like sodium borodeuteride to reduce a corresponding aldehyde or ketone.

-

Catalytic Isomerization: Converting a (Z)-isomer to the desired (E)-isomer.

A common approach for synthesizing deuterated aromatic compounds involves an H-D exchange reaction with heavy water (D₂O) under elevated temperature and pressure.[6] While not directly applicable to this aliphatic alcohol, it illustrates a general principle of isotopic labeling.

Application in Pharmacokinetic Studies

The use of deuterated compounds is a well-established methodology in drug development to enhance the accuracy and reliability of pharmacokinetic data.[] By co-administering the deuterated (test) and non-deuterated (reference) compounds, researchers can minimize inter-subject variability and obtain more precise measurements of key PK parameters.

Below is a generalized workflow for a pharmacokinetic study utilizing a deuterated compound.

Signaling Pathways and Logical Relationships

The primary role of this compound in research is not to interact with specific signaling pathways but to serve as a tracer to elucidate the metabolic fate of its non-deuterated counterpart. The logical relationship in its application is based on the principle of isotopic labeling, where the deuterated compound is assumed to behave chemically and biologically identically to the native compound, with the key difference being its mass. This allows for its use in dilution assays and as an internal standard for accurate quantification.

The following diagram illustrates the logical relationship in a typical metabolic study using a deuterated tracer.

References

An In-depth Technical Guide to the Material Safety of (E)-Hex-3-en-1-ol-d2

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document has been compiled from publicly available Material Safety Data Sheets (MSDS) and safety data for the non-deuterated parent compound, (E)-Hex-3-en-1-ol. No specific safety data for (E)-Hex-3-en-1-ol-d2 was found. The safety and handling precautions for the deuterated compound are expected to be broadly similar to the non-deuterated form. Users should handle this chemical with care and in accordance with established laboratory safety protocols.

Chemical Identification and Physical Properties

This compound is the deuterated form of (E)-Hex-3-en-1-ol, a volatile organic compound. While specific data for the deuterated molecule is not available, the physical and chemical properties are expected to be very similar to the parent compound.

Table 1: Physical and Chemical Properties of (E)-Hex-3-en-1-ol

| Property | Value | Source |

| Molecular Formula | C6H12O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Odor | Strong, fresh grass | [3] |

| Boiling Point | 156 - 157 °C @ 760 mmHg | [3] |

| 61-62 °C / 12 mmHg | [4] | |

| 140 - 151 °F / 60 - 66 °C | [5] | |

| Flash Point | 59 °C / 138.2 °F (closed cup) | [3] |

| 35 °C / 95 °F | [2] | |

| 22 °C / 71.6 °F | [6] | |

| Density | 0.817 g/mL at 25 °C | [4] |

| 0.678 g/mL at 25 °C | [5] | |

| 0.835 g/cm³ | [2] | |

| 0.84 g/cm³ | [6] | |

| Water Solubility | Slightly soluble/Insoluble | [2][4] |

| Refractive Index | n20/D 1.439 | [4] |

| Vapor Pressure | 23 hPa @ 20 °C | [6] |

| Stability | Stable under normal conditions | [2][4][5][7] |

Hazard Identification and GHS Classification

(E)-Hex-3-en-1-ol is classified as a flammable liquid and may cause serious eye irritation. The deuterated form should be handled with the same precautions.

Table 2: GHS Hazard Classification for (E)-Hex-3-en-1-ol

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 2, 3 | H225: Highly flammable liquid and vapour[5]. H226: Flammable liquid and vapor[8]. |

| Aspiration hazard | 1 | H304: May be fatal if swallowed and enters airways[5]. |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[8]. |

| Acute aquatic hazard | 2 | H401: Toxic to aquatic life[5]. |

Hazard Pictograms:

Signal Word: Danger[5], Warning

Precautionary Statements:

A comprehensive list of precautionary statements includes keeping the substance away from heat and ignition sources, using non-sparking tools, and wearing appropriate personal protective equipment[2][3][5][6][7][9].

Toxicology and Health Effects

While no specific toxicity data is available for this compound, the data for the parent compound indicates potential health risks upon exposure.

Table 3: Toxicological Data for Hex-3-en-1-ol Isomers

| Test | Species | Route | Value | Source |

| Acute Oral LD50 | Rat | Oral | 4.70 g/kg | [10] |

| Acute Dermal LD50 | Rabbit | Dermal | > 5 g/kg | [10] |

Potential Health Effects:

-

Inhalation: May cause respiratory irritation[6].

-

Skin Contact: May cause skin irritation. Repeated exposure may cause skin dryness or cracking[5].

-

Eye Contact: Causes serious eye irritation[8].

-

Ingestion: May be fatal if swallowed and enters airways due to aspiration risk[5].

Experimental Protocols: First Aid Measures

In case of exposure, the following first aid protocols, derived from the MSDS of the parent compound, should be followed.

Logical Flow for First Aid Response

Caption: First aid procedures following exposure.

Detailed First Aid Measures:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur[2][3].

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower[5]. If skin irritation persists, call a physician[3].

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention[2].

-

Ingestion: Do NOT induce vomiting due to the risk of aspiration. Clean mouth with water. Call a physician immediately[2][5].

Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Workflow for Safe Handling and Storage

Caption: Safe handling and storage workflow.

Handling:

-

Avoid contact with skin and eyes and inhalation of vapor or mist[9].

-

Keep away from sources of ignition - No smoking[9].

-

Use explosion-proof electrical, ventilating, and lighting equipment[5].

-

Take precautionary measures against static discharge[2].

-

Use only non-sparking tools[2].

-

Ground and bond container and receiving equipment[5].

Storage:

-

Store in a cool, well-ventilated place. Keep the container tightly closed[2][6].

-

Incompatible materials include strong oxidizing agents and strong acids[2][4][7].

Fire-Fighting Measures and Accidental Release

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam[2]. Water mist may be used to cool closed containers[2][3].

-

Specific Hazards: The substance is flammable. Vapors are heavier than air and may spread along floors, and can form explosive mixtures with air[5]. Vapors may travel to a source of ignition and flash back[2][3]. Containers may explode when heated[2][3].

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear[3][6].

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment[5].

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[5].

-

Containment and Cleanup: Cover drains. Collect, bind, and pump off spills. Absorb with liquid-absorbent material (e.g., Chemizorb®). Dispose of the collected material properly. Use spark-proof tools and explosion-proof equipment[2][3].

Stability and Reactivity

-

Reactivity: Vapors may form explosive mixtures with air[5].

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature)[4][5].

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition. Incompatible products[2][5][7].

-

Incompatible Materials: Strong oxidizing agents and strong acids[2][4][7].

-

Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO2) may be formed during combustion[2][3][6].

References

- 1. trans-3-Hexen-1-ol | C6H12O | CID 5284503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-Hexen-1-ol | C6H12O | CID 10993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Hexen-3-ol - Safety Data Sheet [chemicalbook.com]

- 10. chembk.com [chembk.com]

The Enigmatic Role of (E)-Hex-3-en-1-ol: A Technical Guide on a Lesser-Known Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-Hex-3-en-1-ol is a member of the green leaf volatiles (GLVs), a class of C6 compounds released by plants upon tissue damage. While its isomer, (Z)-3-hexen-1-ol, has been extensively studied for its roles in plant defense, plant-plant communication, and stress signaling, the specific functions of (E)-Hex-3-en-1-ol remain largely enigmatic. This technical guide synthesizes the current, albeit limited, knowledge on (E)-Hex-3-en-1-ol, drawing comparisons with its more researched counterpart to provide a comprehensive overview for researchers and drug development professionals. We delve into its biosynthesis, its emerging role in abiotic stress responses, and its potential, yet underexplored, involvement in plant-herbivore and plant-pathogen interactions. This guide also provides detailed experimental protocols for the analysis of (E)-Hex-3-en-1-ol and conceptual frameworks for its signaling pathways, aiming to stimulate further research into this intriguing plant metabolite.

Introduction

Green leaf volatiles (GLVs) are a ubiquitous class of volatile organic compounds (VOCs) released from almost all green plants when their tissues are mechanically damaged, for instance, by herbivore feeding or pathogen attack. These C6-alcohols, aldehydes, and their esters are synthesized via the lipoxygenase (LOX) pathway[1]. The most abundant and well-studied of these is (Z)-3-hexen-1-ol, often referred to as "leaf alcohol"[2]. However, its geometric isomer, (E)-Hex-3-en-1-ol, is also detected in the blend of volatiles from various plant species, albeit often in smaller quantities.

The study of (E)-Hex-3-en-1-ol has been hampered by its lower natural abundance and the historical focus on its (Z)-isomer. Nevertheless, emerging evidence suggests that this compound may have distinct biological activities and is not merely a metabolic byproduct. This guide aims to collate the available information on (E)-Hex-3-en-1-ol, providing a foundational resource for researchers interested in its role as a plant metabolite and its potential applications.

Biosynthesis of (E)-Hex-3-en-1-ol

(E)-Hex-3-en-1-ol, like other C6 GLVs, is derived from the oxidative cleavage of C18 polyunsaturated fatty acids, primarily linolenic acid and linoleic acid, through the lipoxygenase (LOX) pathway.

Caption: Biosynthesis pathway of C6 green leaf volatiles, including (E)-Hex-3-en-1-ol.

The key steps in the biosynthesis are:

-

Lipoxygenase (LOX) action on α-linolenic acid to form 13-hydroperoxy-linolenic acid.

-

Hydroperoxide Lyase (HPL) cleaves the hydroperoxide to produce (Z)-3-hexenal.

-

(Z)-3-hexenal can then be converted to other GLVs. A portion is reduced by Alcohol Dehydrogenase (ADH) to form (Z)-3-hexen-1-ol[3].

-

The formation of (E)-isomers can occur through the isomerization of (Z)-3-hexenal to (E)-2-hexenal by an isomerase , which is then reduced by ADH to (E)-2-hexen-1-ol. While the direct enzymatic conversion of (Z)-3-hexenal to (E)-3-hexenal is not well-documented, the presence of (E)-3-hexen-1-ol in plant volatile blends suggests that a pathway for its formation exists, potentially through a less specific reductase acting on an (E)-3-hexenal precursor or through isomerization of (Z)-3-hexen-1-ol itself, although this is less likely.

Role of (E)-Hex-3-en-1-ol in Plant Physiology

The biological functions of (E)-Hex-3-en-1-ol are not as well-defined as those of its (Z)-isomer. However, some studies provide insights into its potential roles.

Abiotic Stress Response

Recent research has indicated that GLVs, including (E)-Hex-3-en-1-ol, are emitted in response to abiotic stressors. A study on Brassica nigra subjected to combined ozone and water stress detected the emission of (E)-3-hexen-1-ol, suggesting its involvement in the plant's response to oxidative and drought stress[4]. While the emission levels were generally low, its presence points to a potential signaling or protective role under these conditions.

Table 1: Emission of (E)-Hex-3-en-1-ol from Brassica nigra under Ozone and Water Stress

| Treatment Condition | Emission Rate (nmol m⁻² s⁻¹) |

| Well-watered + 550 ppb O₃ | 0.180 |

| Water-stressed + 550 ppb O₃ | Not detected |

Data extracted from a study on Brassica nigra, highlighting the stress-specific emission of (E)-3-hexen-1-ol[4].

For comparison, the more abundant (Z)-3-hexen-1-ol has been shown to enhance hyperosmotic stress tolerance in tea plants (Camellia sinensis)[3]. Exogenous application of (Z)-3-hexen-1-ol led to decreased stomatal conductance and the upregulation of stress-responsive genes[3][5].

Table 2: Accumulation of (Z)-3-Hexen-1-ol in Camellia sinensis under Hyperosmotic Stress

| Treatment | Relative Content of (Z)-3-Hexen-1-ol |

| Control | 1.00 |

| 7-day Hyperosmotic Stress | 3.24 |

Data adapted from a study on Camellia sinensis, showing the significant increase of the (Z)-isomer under stress[3].

Plant-Herbivore and Plant-Pathogen Interactions

The role of GLVs in mediating interactions with herbivores and pathogens is well-established, primarily through studies on (Z)-3-hexen-1-ol. This compound can act as a repellent or attractant for herbivores and can attract natural enemies of herbivores (indirect defense)[1][6].

There is a significant lack of data on the specific effects of (E)-Hex-3-en-1-ol on insects and pathogens. One study on maize used (E)-3-hexen-1-ol as a negative control in bioassays, as it is not naturally produced by the plant, to confirm that the observed effects were due to the applied (Z)-isomer. This suggests that the biological activity of these isomers can be highly specific.

Signaling Pathways

The signaling pathways initiated by GLVs are complex and involve interactions with other plant hormones, such as jasmonic acid (JA) and ethylene[7]. Upon perception, GLVs can prime or directly induce the expression of defense-related genes.

Caption: A hypothetical signaling pathway for (E)-Hex-3-en-1-ol in plant cells.

While a specific receptor for (E)-Hex-3-en-1-ol has not been identified, it is hypothesized that upon perception, it would trigger a signaling cascade involving secondary messengers like calcium ions (Ca²⁺) and reactive oxygen species (ROS). This would likely activate a Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the activation of transcription factors that regulate the expression of defense-related genes. Crosstalk with the jasmonic acid and ethylene signaling pathways is also anticipated, as has been shown for (Z)-3-hexen-1-ol[7].

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of (E)-Hex-3-en-1-ol.

Extraction and Quantification of (E)-Hex-3-en-1-ol from Plant Tissues

This protocol is based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a common method for analyzing plant volatiles.

Objective: To extract and quantify (E)-Hex-3-en-1-ol from a plant sample.

Materials:

-

Plant tissue (e.g., leaves)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system

-

(E)-Hex-3-en-1-ol standard for calibration

-

Internal standard (e.g., nonyl acetate)

-

Sodium chloride (NaCl)

-

Deionized water

Procedure:

-

Sample Preparation:

-

Weigh a precise amount of fresh plant tissue (e.g., 0.5 g) and place it into a 20 mL headspace vial.

-

Add a saturated solution of NaCl (e.g., 2 mL) to inhibit enzymatic activity and enhance the release of volatiles.

-

Add a known amount of internal standard.

-

Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C).

-

Allow the sample to equilibrate for a set time (e.g., 10 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with gentle agitation.

-

-

GC-MS Analysis:

-

After extraction, immediately insert the SPME fiber into the heated injection port of the GC-MS (e.g., at 250°C) for thermal desorption of the analytes.

-

The GC oven temperature program should be optimized for the separation of C6 volatiles. A typical program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 240°C at a rate of 20°C/minute, hold for 5 minutes.

-

-

The mass spectrometer should be operated in full scan mode (e.g., m/z 35-350) for identification and selected ion monitoring (SIM) mode for quantification.

-

-

Quantification:

-

Identify (E)-Hex-3-en-1-ol based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the amount of (E)-Hex-3-en-1-ol by creating a calibration curve with known concentrations of the standard and normalizing to the internal standard.

-

Caption: A generalized workflow for the analysis of plant volatiles using SPME-GC-MS.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps to measure the expression of target genes in response to treatment with (E)-Hex-3-en-1-ol.

Objective: To quantify the change in expression of a target gene in plant tissue after exposure to (E)-Hex-3-en-1-ol.

Materials:

-

Plant material treated with (E)-Hex-3-en-1-ol and a control treatment.

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for the target gene and a reference gene

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Harvest plant tissue at specified time points after treatment and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit or a standard protocol (e.g., TRIzol method), following the manufacturer's instructions[8].

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit with oligo(dT) or random primers[9].

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target or reference gene, and the diluted cDNA template.

-

Perform the qPCR in a real-time PCR system with a typical thermal cycling profile:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Include no-template controls (NTCs) to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes in both treated and control samples.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene[10].

-

Insect Behavior Bioassay using a Four-Arm Olfactometer

This protocol describes a method to assess the behavioral response of an insect to (E)-Hex-3-en-1-ol.

Objective: To determine if (E)-Hex-3-en-1-ol acts as an attractant, repellent, or is neutral to a specific insect species.

Materials:

-

Four-arm olfactometer

-

Air pump, flow meters, and charcoal-filtered air source

-

Insects of a specific species, age, and mating status

-

(E)-Hex-3-en-1-ol solution of known concentration

-

Solvent control (e.g., hexane or mineral oil)

-

Filter paper discs

Procedure:

-

Olfactometer Setup:

-

Clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors.

-

Connect the olfactometer arms to a charcoal-filtered, humidified air source with a constant flow rate (e.g., 200 mL/min per arm)[11].

-

-

Odor Preparation:

-

Apply a known amount of the (E)-Hex-3-en-1-ol solution to a filter paper disc and allow the solvent to evaporate.

-

Prepare a solvent-only control on another filter paper disc.

-

-

Bioassay:

-

Place the odor-laden filter paper in one arm of the olfactometer and the control filter papers in the other three arms.

-

Introduce a single insect into the central chamber of the olfactometer.

-

Record the time the insect spends in each of the four arms over a set period (e.g., 10 minutes).

-

After each trial, clean the olfactometer and rotate the position of the treatment and control arms to avoid positional bias.

-

-

Data Analysis:

-

Analyze the data to determine if the insect spent a significantly different amount of time in the arm containing (E)-Hex-3-en-1-ol compared to the control arms using appropriate statistical tests (e.g., ANOVA or Chi-square test).

-

Conclusion and Future Directions

(E)-Hex-3-en-1-ol is a plant metabolite with a largely unexplored role in plant biology. While its biosynthesis is linked to the well-characterized lipoxygenase pathway, its specific functions in plant defense, signaling, and stress response are poorly understood, especially in comparison to its (Z)-isomer. The limited available data suggests a potential role in abiotic stress responses, but further research is critically needed.

Future research should focus on:

-

Quantitative Profiling: Systematically quantifying the emission of (E)-Hex-3-en-1-ol from a wide range of plant species under various biotic and abiotic stresses.

-

Comparative Studies: Directly comparing the biological activities of (E)- and (Z)-3-hexen-1-ol in various bioassays to understand their potentially distinct or synergistic roles.

-

Elucidation of Signaling Pathways: Identifying the receptors and downstream signaling components involved in the perception and response to (E)-Hex-3-en-1-ol.

-

Ecological Relevance: Investigating the effects of (E)-Hex-3-en-1-ol on the behavior of herbivores, pollinators, and their natural enemies in ecologically relevant contexts.

A deeper understanding of the role of (E)-Hex-3-en-1-ol will not only enhance our knowledge of plant chemical ecology but may also open new avenues for the development of novel strategies for crop protection and for the discovery of new bioactive compounds for pharmaceutical applications.

References

- 1. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]

- 3. mbbiology.com [mbbiology.com]

- 4. Combined Acute Ozone and Water Stress Alters the Quantitative Relationships between O3 Uptake, Photosynthetic Characteristics and Volatile Emissions in Brassica nigra - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Z)-3-Hexen-1-ol accumulation enhances hyperosmotic stress tolerance in Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Plant-plant signaling: ethylene synergizes volatile emission in Zea mays induced by exposure to (Z)-3-hexen-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stackscientific.nd.edu [stackscientific.nd.edu]

- 9. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 10. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of Hexenol Isotopologues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of hexenol isotopologues. It details the principles, experimental protocols, and data interpretation for mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. This document is intended to serve as a practical resource for researchers in metabolomics, plant biology, and drug development who employ stable isotope labeling to trace metabolic pathways and elucidate biochemical mechanisms.

Introduction to Hexenol and Isotopic Labeling

Hexenol, a C6 alcohol, is a prominent member of the green leaf volatiles (GLVs) released by plants in response to mechanical damage or herbivory.[1] These compounds play crucial roles in plant defense signaling, acting as airborne messengers that can prime neighboring plants for an impending attack or attract natural enemies of herbivores.[1] The use of stable isotopologues—molecules where one or more atoms have been replaced by a heavier, non-radioactive isotope such as Deuterium (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O)—is a powerful technique to track the metabolic fate of hexenol and related compounds.[2][3] By introducing labeled precursors, researchers can trace the passage of these isotopes through complex biochemical networks, a method central to metabolic flux analysis (MFA).[2][4] Spectroscopic techniques are essential for detecting the location and extent of isotopic incorporation, providing unambiguous insights into metabolic pathways.[2][5]

Spectroscopic Methodologies and Data

The primary methods for analyzing hexenol isotopologues are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each technique provides unique information based on different physical principles.

Mass spectrometry is the most common technique for analyzing isotopologues due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio (m/z).[2][6] When a hexenol molecule is labeled with a stable isotope, its molecular weight increases, resulting in a predictable shift in the m/z value of the molecular ion and any fragments containing the label.

Fragmentation of Hexenol: Alcohols like hexenol undergo characteristic fragmentation in an MS instrument. The two primary pathways are:

-

Alpha Cleavage: The bond between the carbon bearing the hydroxyl group and an adjacent carbon is broken.[7]

-

Dehydration: A molecule of water is lost, resulting in an alkene radical cation.[7]

Isotopic Effects:

-

¹³C Labeling: Each ¹³C atom adds 1 Dalton to the mass of the ion.

-

²H (Deuterium) Labeling: Each ²H atom adds 1 Dalton to the mass.

-

¹⁸O Labeling: Each ¹⁸O atom adds 2 Daltons to the mass.

Table 1: Predicted Mass Shifts for Key Ions of (Z)-3-Hexenol Isotopologues (Based on a nominal molecular weight of 100.16 for unlabeled C₆H₁₂O)

| Ion Type | Unlabeled m/z (Predicted) | Fragmentation | Labeled Position | Isotopologue | Predicted m/z |

| Molecular Ion [M]⁺ | 100 | None | N/A | [¹²C₆]-(Z)-3-Hexenol | 100 |

| Molecular Ion [M]⁺ | 100 | None | C1 | [1-¹³C]-(Z)-3-Hexenol | 101 |

| Molecular Ion [M]⁺ | 100 | None | Hydroxyl | [(Z)-3-Hexenol-OD] | 101 |

| Molecular Ion [M]⁺ | 100 | None | Hydroxyl | [(Z)-3-Hexen-¹⁸O] | 102 |

| Dehydration [M-H₂O]⁺ | 82 | Loss of H₂O | N/A | [¹²C₆]-(Z)-3-Hexenol | 82 |

| Dehydration [M-HDO]⁺ | 82 | Loss of HDO | Hydroxyl | [(Z)-3-Hexenol-OD] | 82 |

| Alpha Cleavage | 57 | Loss of C₃H₇• | N/A | [¹²C₆]-(Z)-3-Hexenol | 57 |

| Alpha Cleavage | 57 | Loss of C₃H₇• | C4, C5, or C6 | [4-¹³C]-(Z)-3-Hexenol | 57 |

| Alpha Cleavage | 57 | Loss of C₃H₇• | C1, C2, or C3 | [1-¹³C]-(Z)-3-Hexenol | 58 |

NMR spectroscopy provides detailed information about the chemical environment of specific atoms within a molecule.[2] For hexenol isotopologues, ¹H NMR and ¹³C NMR are most relevant.

-

¹H NMR: In the ¹H NMR spectrum of an alcohol, the proton on the oxygen-bearing carbon typically appears in the 3.4 to 4.5 δ range.[7] The hydroxyl proton itself is often a broad singlet.[8] A key technique for identifying the hydroxyl peak is to add a few drops of deuterium oxide (D₂O) to the sample; the -OH proton will exchange with deuterium, causing its peak to disappear from the spectrum.[9] If other positions are deuterated, their corresponding signals will also be absent.

-

¹³C NMR: Carbon atoms bonded to the electron-withdrawing -OH group are deshielded and absorb downfield, typically in the 50 to 80 δ range.[7] ¹³C labeling is directly observed in the ¹³C spectrum, and specific labeling at a known position can be used to confirm signal assignments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (Z)-3-Hexenol Isotopologues (Predicted shifts in ppm relative to TMS)

| Nucleus | Position | Unlabeled (Z)-3-Hexenol | Effect of Deuteration at Position |

| ¹H | H1 | ~0.9 ppm (t) | Signal disappears |

| ¹H | H2 | ~2.0 ppm (m) | Signal disappears |

| ¹H | H3 | ~5.5 ppm (m) | Signal disappears |

| ¹H | H4 | ~5.4 ppm (m) | Signal disappears |

| ¹H | H5 | ~2.1 ppm (m) | Signal disappears |

| ¹H | H6 | ~3.6 ppm (t) | Signal disappears |

| ¹H | OH | ~2.3 ppm (broad s) | Signal disappears (or after D₂O shake) |

| ¹³C | C1 | ~14 ppm | Minor isotope shift |

| ¹³C | C2 | ~21 ppm | Minor isotope shift |

| ¹³C | C3 | ~125 ppm | Minor isotope shift |

| ¹³C | C4 | ~135 ppm | Minor isotope shift |

| ¹³C | C5 | ~30 ppm | Minor isotope shift |

| ¹³C | C6 | ~62 ppm | Minor isotope shift |

IR spectroscopy measures the vibrational frequencies of bonds within a molecule.[2] Alcohols have two characteristic absorptions:

-

O-H Stretch: A very strong and broad band in the 3200-3500 cm⁻¹ region due to hydrogen bonding.[8][10]

-

C-O Stretch: A strong band in the 1050-1260 cm⁻¹ region.[10]

Isotopic substitution significantly impacts the vibrational frequency of a bond. According to Hooke's Law, the frequency is inversely proportional to the square root of the reduced mass of the atoms involved. Replacing hydrogen with deuterium nearly doubles the reduced mass of the O-H bond, causing a substantial shift to a lower wavenumber (lower frequency).

Table 3: Characteristic IR Absorption Frequencies for Hexenol Isotopologues

| Vibrational Mode | Unlabeled Hexenol (O-H) | Deuterated Hexenol (O-D) |

| O-H / O-D Stretch | 3200-3500 cm⁻¹ (Strong, Broad) | ~2400-2600 cm⁻¹ (Strong, Broad) |

| C-O Stretch | 1050-1260 cm⁻¹ (Strong) | 1050-1260 cm⁻¹ (Strong) |

Experimental Protocols

The analysis of volatile compounds like hexenol requires specialized sample handling to prevent loss. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for separation and detection.[11]

This protocol describes the analysis of hexenol isotopologues from a biological matrix (e.g., plant leaf tissue).

1. Sample Preparation (Headspace Solid-Phase Microextraction - SPME): a. Place a known quantity of the biological sample (e.g., 100 mg of leaf tissue) into a 20 mL headspace vial and seal immediately with a PTFE/silicone septum cap. b. For stable isotope labeling experiments, the tissue should be harvested after a predetermined incubation period with the labeled precursor. c. Place the vial in a heating block or autosampler incubator set to 60°C. Allow the sample to equilibrate for 15 minutes to allow volatiles to partition into the headspace. d. Expose a pre-conditioned SPME fiber (e.g., 75 µm Carboxen/PDMS) to the vial's headspace for 30 minutes at 60°C to adsorb the volatiles.

2. GC-MS Analysis: a. Immediately after extraction, desorb the SPME fiber in the heated GC inlet (e.g., at 250°C) for 5 minutes in splitless mode. b. Gas Chromatograph (GC) Conditions:

- Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column.[12]

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]

- Oven Temperature Program: Start at 45°C, hold for 5 minutes. Ramp to 280°C at a rate of 10°C/min. Hold at 280°C for 5 minutes.[12] c. Mass Spectrometer (MS) Conditions:

- Ionization Source: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.

- Acquisition Mode: Full Scan.

- Mass Range: m/z 35-400.

3. Data Analysis: a. Identify the hexenol peak based on its retention time by comparison with an authentic standard. b. Extract the mass spectrum for the hexenol peak. c. Analyze the mass spectrum to determine the relative abundances of the different isotopologues by examining the molecular ion cluster and key fragment ions. Account for the natural abundance of ¹³C when calculating incorporation of labels.[5]

Caption: Workflow for SPME-GC-MS analysis of hexenol isotopologues.

Hexenol in Biological Signaling Pathways

(Z)-3-Hexenol is a key signaling molecule in plant responses to both biotic and abiotic stress.[13][14] Exposure to (Z)-3-hexenol can trigger a cascade of downstream events that enhance a plant's defense capabilities. One well-documented pathway involves the integration of cold and drought stress signaling in tea plants, where (Z)-3-hexenol modulates abscisic acid (ABA) homeostasis.[13][15]

Caption: (Z)-3-Hexenol signaling in plant stress response.[13][14]

This pathway illustrates how cold stress can induce the release of (Z)-3-hexenol.[13] Neighboring tea plants perceive this volatile signal, which leads to the activation of the glucosyltransferase UGT85A53. This enzyme alters ABA homeostasis by converting active ABA to its inactive glucose ester, a process that helps the plant better tolerate subsequent drought stress.[15] Simultaneously, (Z)-3-hexenol can induce the transcription of various defense-related genes, such as lipoxygenase (lox) and phenylalanine ammonia-lyase (pal), further bolstering the plant's defensive capacity.[14]

References

- 1. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Isotopologue [thermofisher.cn]

- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. (Z)-3-Hexenol integrates drought and cold stress signaling by activating abscisic acid glucosylation in tea plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (E)-Hex-3-en-1-ol-d2 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry, with critical applications in flavor and fragrance analysis, environmental monitoring, and pharmaceutical development. The accuracy and reliability of these measurements are paramount. The use of a stable isotope-labeled internal standard is a widely accepted practice to correct for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the precision and accuracy of quantification.[1][2]

(E)-Hex-3-en-1-ol is a C6 volatile organic compound, often associated with a "green" or "grassy" aroma, and is a component of interest in many natural products, food and beverage samples.[3] Its deuterated isotopologue, (E)-Hex-3-en-1-ol-d2, serves as an ideal internal standard for its quantification. This document provides detailed application notes and protocols for the use of this compound as an internal standard in GC-MS analysis.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample prior to any sample processing. The underlying principle is that the labeled internal standard will behave identically to the native analyte during extraction, derivatization, and GC separation.[1] Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), any sample loss or variation during the analytical process will affect both compounds equally, leaving the ratio of their signals unchanged. Quantification is therefore based on the measured ratio of the analyte to the internal standard.

Experimental Protocols

This section details the necessary steps for the quantitative analysis of (E)-Hex-3-en-1-ol in a given matrix using this compound as an internal standard. The following protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

Materials and Reagents

-

Analytes: (E)-Hex-3-en-1-ol (purity ≥98%)

-

Internal Standard: this compound (isotopic purity ≥98%)

-

Solvents: Dichloromethane, Methanol, Hexane (all GC grade or higher)

-

Sample Matrix: e.g., wine, fruit juice, or a model solution.

-

Sodium Chloride (NaCl): for "salting out" to improve extraction efficiency.

-

Solid-Phase Microextraction (SPME) fibers: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) for broad-range volatile analysis.[4]

-

GC vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

Instrumentation

-

Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Mass Spectrometer (MS): Capable of electron ionization (EI) and operating in Selected Ion Monitoring (SIM) or full scan mode.

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of (E)-Hex-3-en-1-ol and this compound into separate 10 mL volumetric flasks.

-

Dissolve in and dilute to volume with methanol. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the primary stock solution of (E)-Hex-3-en-1-ol with the sample matrix or a suitable model solution (e.g., synthetic wine).

-

Spike each calibration standard and the unknown samples with a constant concentration of the this compound internal standard working solution (e.g., 50 µg/L).

-

Sample Preparation (Headspace SPME)

-

Place 5 mL of the sample (or calibration standard) into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution and promote the partitioning of volatile compounds into the headspace.[5]

-

Add the internal standard solution to achieve the desired final concentration.

-

Immediately seal the vial with a magnetic screw cap.

-

Incubate the vial in the autosampler's heating block at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) with agitation to allow for equilibration of the volatiles in the headspace.[5]

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.[6]

-

After extraction, the SPME fiber is withdrawn and immediately inserted into the hot GC injector for thermal desorption of the analytes.

GC-MS Parameters

The following are representative GC-MS parameters and may require optimization for your specific instrument and application.

| Parameter | Setting |

| GC System | |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (for 1 min) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temperature 40°C, hold for 2 min, ramp at 5°C/min to 180°C, then ramp at 20°C/min to 240°C, hold for 5 min. |

| MS System | |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions | |

| (E)-Hex-3-en-1-ol | m/z 67, 82, 100 |

| This compound | m/z 69, 84, 102 |

Note: The selection of quantifier and qualifier ions should be based on the mass spectrum of each compound, choosing ions that are both abundant and specific.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the selected quantifier ions of both the analyte and the internal standard.

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

-

Quantification: Determine the concentration of (E)-Hex-3-en-1-ol in the unknown samples by calculating the area ratio and interpolating from the calibration curve.

Method Validation Data

The following tables present representative data for the validation of a method for the quantification of C6 volatile compounds, which can be considered analogous to a method using this compound.

Table 1: Linearity and Range

| Analyte | Calibration Range (µg/L) | Correlation Coefficient (R²) |

|---|

| (E)-Hex-3-en-1-ol | 1 - 500 | > 0.995 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |

|---|

| (E)-Hex-3-en-1-ol | 0.5 | 1.5 |

Table 3: Precision and Accuracy (Recovery)

| Analyte | Spiked Concentration (µg/L) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) | Recovery (%) |

|---|---|---|---|---|

| (E)-Hex-3-en-1-ol | 10 | 4.2 | 5.8 | 98.5 |

| 100 | 3.5 | 4.9 | 101.2 |

| | 400 | 2.8 | 4.1 | 99.3 |

Note: The data presented in these tables are for illustrative purposes and are based on typical performance characteristics for the analysis of similar volatile compounds by HS-SPME-GC-MS with deuterated internal standards. Actual results may vary.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of (E)-Hex-3-en-1-ol.

Analyte and Internal Standard Relationship

Caption: Relationship between analyte and internal standard in the analytical process.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of (E)-Hex-3-en-1-ol by GC-MS. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. Proper method development and validation, including the optimization of sample preparation and GC-MS parameters, are crucial for achieving high-quality analytical results.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS: resolution and quantitation of diastereomers of 3-S-cysteinylhexan-1-ol and 3-S-glutathionylhexan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

Method Development for the Analysis of Green Leaf Volatiles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Green Leaf Volatiles (GLVs) are a group of C6 volatile organic compounds, including aldehydes, alcohols, and their esters, that are rapidly released by plants upon tissue damage. These compounds are responsible for the characteristic "green" odor of freshly cut grass and crushed leaves. Beyond their familiar scent, GLVs play a crucial role in plant defense signaling, acting as airborne messengers that can prime distal parts of the same plant or neighboring plants for an impending attack from herbivores or pathogens. Understanding the composition and quantity of GLVs emitted by plants is therefore of significant interest in agriculture, ecology, and the development of novel pest control strategies. This application note provides detailed protocols for the extraction and analysis of GLVs from plant leaf tissue using gas chromatography-mass spectrometry (GC-MS), including both traditional and modern "green" extraction techniques.

Experimental Protocols

Sample Preparation

Accurate and reproducible sample preparation is critical for the reliable analysis of GLVs. The following protocol is a general guideline that can be adapted based on the specific plant species and experimental goals.

Materials:

-

Fresh plant leaves

-

Liquid nitrogen

-

Mortar and pestle (pre-chilled)

-

Scalpel or scissors

-

Analytical balance

-

Vials with PTFE-lined septa

Protocol:

-

Harvest fresh, healthy leaves from the plant of interest.

-

Immediately flash-freeze the leaves in liquid nitrogen to quench metabolic activity and prevent the enzymatic formation of GLVs.

-

Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

-

Accurately weigh the powdered leaf tissue (typically 50-200 mg) into a suitable vial.

-

Store the samples at -80°C until extraction.

Extraction Methodologies

This method is a robust and widely used technique for the extraction of a broad range of volatile compounds.

Materials:

-

n-Hexane (HPLC grade)

-

Internal standard (e.g., ethyl decanoate or other suitable non-native compound)

-

Anhydrous sodium sulfate

-

Glass centrifuge tubes

-

Pipettes

-

Centrifuge

-

GC vials with inserts

Protocol:

-

To the accurately weighed, frozen leaf powder, add a precise volume of cold n-hexane (e.g., 1 mL).

-

Add a known amount of internal standard to the extraction solvent.

-

Vortex the mixture vigorously for 1 minute to ensure thorough extraction.

-

Centrifuge the sample at a low speed (e.g., 2000 x g) for 5 minutes to pellet the plant debris.

-

Carefully transfer the supernatant to a clean glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a GC vial with an insert for analysis.

HS-SPME is a solvent-free technique that is particularly useful for the analysis of highly volatile compounds.

Materials:

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater block or water bath

-

Headspace vials with magnetic crimp caps

Protocol:

-

Place the accurately weighed, frozen leaf powder into a headspace vial.

-

Add a known amount of internal standard if required (can be added to a separate vial and co-incubated or directly to the sample).

-

Seal the vial tightly with a magnetic crimp cap.

-

Place the vial in a heater block or water bath and equilibrate at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a set time (e.g., 20-40 minutes) to adsorb the GLVs.

-

Retract the fiber and immediately introduce it into the GC inlet for thermal desorption and analysis.

These modern techniques aim to reduce solvent consumption and extraction time.

2.3.1. Ultrasound-Assisted Extraction (UAE)

Protocol:

-

Follow steps 1 and 2 of the Conventional Solvent Extraction protocol.

-

Place the vial containing the sample and solvent into an ultrasonic bath.

-

Sonicate for a defined period (e.g., 15-30 minutes) at a controlled temperature.

-

Proceed with steps 4-6 of the Conventional Solvent Extraction protocol.

2.3.2. Microwave-Assisted Extraction (MAE)

Protocol:

-

Place the accurately weighed leaf powder into a specialized microwave extraction vessel.

-

Add the extraction solvent and internal standard.

-